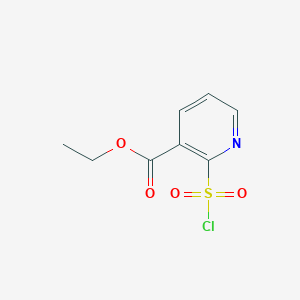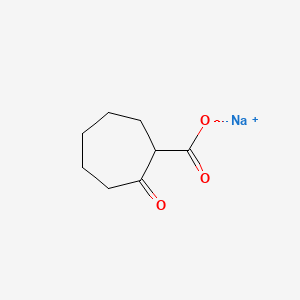
(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with bromine and fluorine atoms, as well as an ethan-1-ol group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Alcohol Formation: The ethan-1-ol group can be introduced through a Grignard reaction or other suitable methods, followed by reduction if necessary.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as reducing the bromine atom to a hydrogen atom using hydrogen gas and a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), N-bromosuccinimide (NBS)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Dehalogenated derivatives
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or specialty chemicals.
Mecanismo De Acción
The mechanism of action for compounds like (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
- (1R)-1-(5-bromo-2-chloropyridin-3-yl)ethan-1-ol
- (1R)-1-(5-bromo-2-methylpyridin-3-yl)ethan-1-ol
Uniqueness
The unique combination of bromine and fluorine atoms in (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol can confer distinct chemical properties, such as enhanced reactivity or binding affinity, compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C7H7BrFNO |
|---|---|
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
Clave InChI |
WWCXWHCEIGTHSO-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=C(N=CC(=C1)Br)F)O |
SMILES canónico |
CC(C1=C(N=CC(=C1)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)












